6-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine
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Overview
Description
2-CHLOROBENZALDEHYDE 1-[4-(DIMETHYLAMINO)-6-(4-FLUOROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorobenzaldehyde moiety linked to a triazine ring, which is further substituted with dimethylamino and fluoroanilino groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-CHLOROBENZALDEHYDE 1-[4-(DIMETHYLAMINO)-6-(4-FLUOROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves multi-step organic reactions. One common method includes the initial formation of 2-chlorobenzaldehyde, followed by its reaction with hydrazine derivatives to form the hydrazone linkage. The triazine ring is then introduced through a cyclization reaction involving appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions, utilizing optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the triazine ring or the nitro groups, converting them into amines.
Substitution: The presence of halogens and other substituents makes the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce various amines.
Scientific Research Applications
2-CHLOROBENZALDEHYDE 1-[4-(DIMETHYLAMINO)-6-(4-FLUOROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The triazine ring and its substituents can interact with enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-Chlorobenzaldehyde: A simpler analog with similar reactivity but lacking the triazine ring and additional substituents.
4-Fluorobenzaldehyde: Shares the fluoroanilino group but differs in the overall structure and reactivity.
Dimethylaminobenzaldehyde: Contains the dimethylamino group but lacks the triazine ring and other substituents.
Uniqueness: The uniqueness of 2-CHLOROBENZALDEHYDE 1-[4-(DIMETHYLAMINO)-6-(4-FLUOROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE lies in its complex structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H17ClFN7 |
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Molecular Weight |
385.8 g/mol |
IUPAC Name |
4-N-[(E)-(2-chlorophenyl)methylideneamino]-6-N-(4-fluorophenyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C18H17ClFN7/c1-27(2)18-24-16(22-14-9-7-13(20)8-10-14)23-17(25-18)26-21-11-12-5-3-4-6-15(12)19/h3-11H,1-2H3,(H2,22,23,24,25,26)/b21-11+ |
InChI Key |
FZRCHQPFVGWVBL-SRZZPIQSSA-N |
Isomeric SMILES |
CN(C)C1=NC(=NC(=N1)N/N=C/C2=CC=CC=C2Cl)NC3=CC=C(C=C3)F |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)NN=CC2=CC=CC=C2Cl)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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